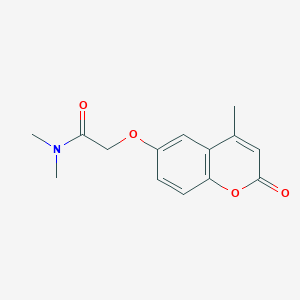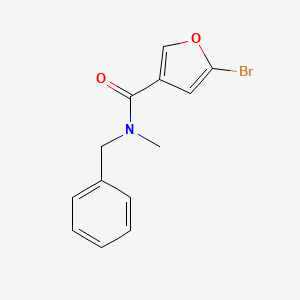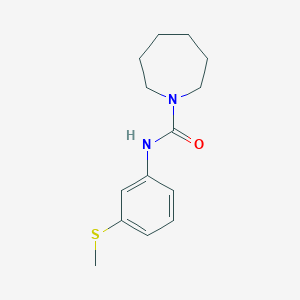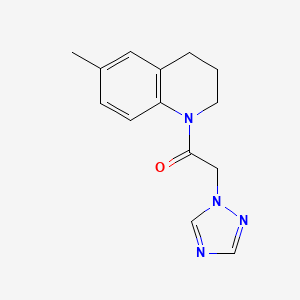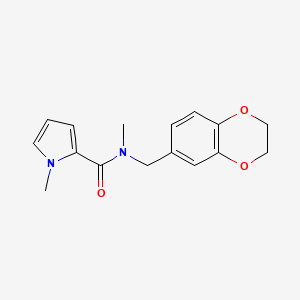![molecular formula C11H16N2O2S B7512141 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide, also known as MTX-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTX-1 has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. Additionally, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has several advantages for lab experiments, including its high purity and stability. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents. Additionally, the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. One area of interest is its potential therapeutic applications in cancer and neurological disorders. Further investigation is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its effects on cellular pathways. Additionally, the development of more efficient synthesis methods and the optimization of drug delivery systems may improve the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide in clinical settings.
In conclusion, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide involves the reaction of 4-methyl-2-aminothiazole with ethyl oxalyl chloride, followed by the addition of ammonia to form the final product. This method has been optimized to yield high purity and high yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide.
Applications De Recherche Scientifique
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer and neurological disorders. In cancer research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-7-16-10(13-8)4-5-12-11(14)9-3-2-6-15-9/h7,9H,2-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUUIPPZCGWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)

